Nelonemdaz (CAS 640290-67-1), also known as Neu2000 or Salfaprodil, is a highly specialized synthetic derivative of aspirin and sulfasalazine that functions as a dual-action NR2B-selective NMDA receptor antagonist and potent reactive oxygen species (ROS) scavenger [1]. For procurement professionals and preclinical formulators, its primary value lies in its ability to consolidate two distinct neuroprotective mechanisms into a single, highly stable active pharmaceutical ingredient (API). It exhibits robust solubility in standard in vivo vehicle systems (e.g., DMSO/PEG300/Tween 80/Saline) and demonstrates a highly favorable safety profile devoid of the off-target toxicity seen in legacy NMDA antagonists [1]. This makes Nelonemdaz a premium benchmark material for laboratories modeling ischemia-reperfusion, neurodegeneration, and acute spinal cord injury.
Substituting Nelonemdaz with generic NMDA antagonists (such as MK-801 or memantine) or standard antioxidants (such as edaravone or trolox) routinely fails because single-target agents cannot replicate its synergistic dual-action profile [1]. High-affinity NMDA antagonists like MK-801 cause severe off-target neurotoxicity and behavioral side effects, which confound in vivo data and compromise assay reproducibility[2]. Conversely, standard ROS scavengers like edaravone exhibit paradoxical toxicity at higher formulation doses and possess narrow therapeutic windows [1]. Attempting to co-formulate two separate legacy drugs introduces pharmacokinetic mismatches and complex vehicle requirements, whereas Nelonemdaz provides a streamlined, single-molecule solution with superior receptor unblocking kinetics and dose-escalation stability [2].
In preclinical formulation and dose-response testing, Nelonemdaz demonstrates superior stability and safety at escalating concentrations compared to the standard antioxidant edaravone. Assays measuring the blockade of Fe2+-induced neurotoxicity reveal that Nelonemdaz achieves complete (100%) blockade at a concentration of just 0.3 µM [1]. In contrast, edaravone only partially reduces injury at 3 µM and paradoxically increases neurotoxicity at higher doses, severely limiting its utility in high-concentration formulations [1].
| Evidence Dimension | Fe2+-induced neurotoxicity blockade and high-dose safety |
| Target Compound Data | 100% blockade at 0.3 µM; no paradoxical toxicity at higher doses |
| Comparator Or Baseline | Edaravone (partial blockade at 3 µM; increased injury at higher doses) |
| Quantified Difference | >10-fold higher potency with a stable high-dose safety profile |
| Conditions | Mouse cortical cell cultures exposed to 50 µM Fe2+ |
Allows formulators to safely scale dosages in preclinical models without the risk of paradoxical toxicity associated with conventional free radical scavengers.
The utility of legacy NMDA antagonists in research is often limited by off-target neurotoxicity, which severely compromises assay reproducibility. Nelonemdaz circumvents this through its unique receptor kinetics. It functions as an NR2B-selective, uncompetitive antagonist with an unblocking rate from the NMDA receptor complex that is approximately 8 times faster than that of memantine [1]. This rapid dissociation prevents the severe neurotoxicity and psychotic symptoms typically induced by high-affinity, non-selective blockers like MK-801, ensuring clean behavioral and histological data [1].
| Evidence Dimension | NMDA receptor unblocking rate |
| Target Compound Data | ~8x faster unblocking rate |
| Comparator Or Baseline | Memantine (moderate affinity baseline) and MK-801 (high affinity, slow unblocking) |
| Quantified Difference | 8-fold faster dissociation than memantine |
| Conditions | Electrophysiological kinetic profiling of NMDA receptor complexes |
Eliminates confounding off-target behavioral and neurotoxic variables, ensuring high reproducibility and clean data in in vivo neuroprotection assays.
For laboratories modeling transient middle cerebral artery occlusion (tMCAO), Nelonemdaz eliminates the need to procure and co-formulate separate NMDA antagonists and antioxidants. Intravenous administration of Nelonemdaz yields a maximal infarct volume reduction of 66% at doses of 2.5 to 5 mg/kg [1]. This single-agent performance significantly outperforms the individual maximal neuroprotective effects of either the NMDA antagonist MK-801 or the antioxidant Trolox, validating its dual-action superiority[1].
| Evidence Dimension | Maximal reduction in cerebral infarct volume |
| Target Compound Data | 66% reduction at 2.5-5 mg/kg IV |
| Comparator Or Baseline | MK-801 alone or Trolox alone |
| Quantified Difference | Superior maximal neuroprotective effect compared to either single-target agent |
| Conditions | 60-minute transient middle cerebral artery occlusion (tMCAO) in rat models, evaluated 24 hours post-reperfusion |
Simplifies procurement and formulation workflows by replacing two distinct active pharmaceutical ingredients with a single, highly efficacious molecule.
The practical application of neuroprotective agents in time-sensitive ischemia-reperfusion models is heavily dependent on their therapeutic time window. Nelonemdaz maintains significant neuroprotective efficacy when administered up to 8 hours post-reperfusion [1]. In stark contrast, standard comparators such as edaravone and ebselen lose efficacy if not administered within 3 hours post-reperfusion, making them far less forgiving in complex surgical workflows [1].
| Evidence Dimension | Efficacious administration time window post-reperfusion |
| Target Compound Data | Significant neuroprotection up to 8 hours post-reperfusion |
| Comparator Or Baseline | Edaravone and Ebselen (effective only ≤ 3 hours) |
| Quantified Difference | 5-hour extension in the viable administration window |
| Conditions | 60-minute tMCAO model, drug delivered post-reperfusion |
Provides researchers with a significantly wider operational window, reducing experimental failure rates in complex, time-sensitive surgical models.
Nelonemdaz is the optimal choice for tMCAO models due to its extended 8-hour operational window and 66% infarct reduction, allowing researchers to achieve superior neuroprotection with a single agent rather than co-formulating MK-801 and an antioxidant [1].
In assays where standard antioxidants like edaravone exhibit paradoxical toxicity at higher concentrations, Nelonemdaz provides stable, complete blockade of Fe2+-induced neurotoxicity without dose-limiting adverse effects, making it ideal for dose-escalation studies [1].
Due to its rapid NMDA receptor unblocking rate—approximately 8 times faster than memantine—Nelonemdaz is ideal for long-term functional studies where the psychotic or neurotoxic side effects of traditional NMDA antagonists (e.g., MK-801) would confound behavioral data [2].